{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
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Description
The compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
is a chemical compound with the molecular formula C14H12ClNO4S
. It has a molecular weight of 325.8 g/mol
. Another compound, 2-[(4-Chlorophenyl)sulfonyl]acetic acid
, has a molecular weight of 234.66 g/mol
.
Molecular Structure Analysis
The InChI code for 2-[(4-Chlorophenyl)sulfonyl]acetic acid
is 1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
. The compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
has the InChI code InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
.
Physical and Chemical Properties Analysis
The compound 2-[(4-Chlorophenyl)sulfonyl]acetic acid
has a melting point of 122-126
degrees Celsius . It has a molecular weight of 234.66 g/mol
.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (36583) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJBZIOUOASLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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